molecular formula C8H8ClNO2 B1452315 2-(6-Chloropyridin-3-YL)propanoic acid CAS No. 866629-21-2

2-(6-Chloropyridin-3-YL)propanoic acid

Cat. No. B1452315
M. Wt: 185.61 g/mol
InChI Key: DRPAFECWIBKIAL-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)propanoic acid, also known as 3-chloropropionic acid, is an organic compound with the chemical formula C6H5ClNO2. It is a colorless, crystalline solid that is soluble in water and has a pKa of 4.2. It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of some herbicides and insecticides.

Scientific Research Applications

Anticonvulsant and Antinociceptive Properties

  • A study synthesized a library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, demonstrating broad-spectrum anticonvulsant properties in preclinical seizure models. This research highlights the potential of these compounds in treating epilepsy and pain responses (Kamiński et al., 2016).

Antimicrobial and Antioxidant Activity

  • Unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine showed moderate antifungal activity. One compound was particularly effective against Cryptococcus neoformans, indicating potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Synthesis of Pyridine Substituted Amino Acids

  • A paper reported the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent, which are known for their wide range of biological activities. This synthesis is relevant for exploring potential biological activities of these compounds (Shilin et al., 2019).

Herbicidal Properties

  • Research into dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates revealed their varied biological properties as herbicides, demonstrating the impact of chlorine substitution on pyridine rings on their herbicidal effectiveness (Andrea et al., 1990).

Surface and Catalytic Properties Study

  • A study on Yttrium Oxide's surface and catalytic properties used pyridine and 2-propanol for investigations, showcasing how variations in pyridine structures can influence catalytic reactions (Hussein & Gates, 1998).

Enzymatic Preparation for Drug Synthesis

  • The enzymatic synthesis of chiral β-hydroxy-α-amino acid, a key intermediate in developing a drug candidate, utilized pyridine derivatives. This study underscores the role of such compounds in pharmaceutical synthesis (Goldberg et al., 2015).

Synthesis for Antidiabetic Drug Candidate

  • Another study focused on synthesizing the (S)-amino acid from a racemic amino acid, crucial for an antidiabetic drug, again emphasizing the importance of pyridine derivatives in drug development (Chen et al., 2011).

properties

IUPAC Name

2-(6-chloropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(8(11)12)6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPAFECWIBKIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279291
Record name 6-Chloro-α-methyl-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridin-3-YL)propanoic acid

CAS RN

866629-21-2
Record name 6-Chloro-α-methyl-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866629-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-α-methyl-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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